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Compound of Interest

Compound Name: Bagremycin B

Cat. No.: B1245628

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the chemical structure elucidation of Bagremycin B, a bioactive
secondary metabolite isolated from Streptomyces sp. Tu 4128. The determination of its
molecular framework was achieved through a combination of advanced spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). This document provides a comprehensive overview of the experimental
methodologies, presents the complete quantitative spectroscopic data, and illustrates the
logical workflow of the structure determination process.

Spectroscopic Data Summary

The structural framework of Bagremycin B was pieced together by meticulous analysis of its
1D and 2D NMR spectra, in conjunction with high-resolution mass spectrometry data. The
following tables summarize the quantitative data obtained for Bagremycin B.

Table 1: *H and *3C NMR Spectroscopic Data for Bagremycin B (in CDClIs)
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. 'H Chemical Key HMBC
. 13C Chemical . . Key COSY
Position . Shift (6H, Correlations ]
Shift (dc) . Correlations
mult., J in Hz) (*H - *3C)
Benzoate Moiety
1 120.9 - - -
C-1, C-3, C-4,
2' 118.9 7.65 (d, 2.1) C.6. C=0 H-6'
3 139.8 - - -
4 151.7 - - -
5' 116.3 7.05 (d, 8.5) C-1,C-3, C-4 H-6'
8.32 (dd, 8.5, C-1, C-2', C-4,
6' 129.8 H-2', H-5'
2.1) C-5,C=0
C=0 164.8 - - -
N-Acetyl Group
CHs 24.9 2.23 (s) C=0 (Amide) -
C=0 (Amide) 168.5 - - -
NH - 8.01 (br s) C-3 -
Vinylphenyl
Moiety
1" 149.5 - - -
2"/6" 121.9 7.18 (d, 8.6) C-1", C-4" H-3"/5"
3"/5" 127.5 7.46 (d, 8.6) Cc-1", C-4" H-2"/6"
4" 136.8 - - -
6.74 (dd, 17.6, H-B (trans), H-
a 136.1 ( C-1", Cc-2"/6", B _B ( ) H-B
10.9) (cis)
5.79 (d, 17.6),
B 114.9 C-4", a H-a
5.30 (d, 10.9)
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Table 2: Mass Spectrometry Data for Bagremycin B

. L. Deduced Molecular
Technique lonization Mode Observed m/z
Formula

HR-ESI-MS Positive [M+H]* C17H15NOa

Experimental Protocols

The elucidation of Bagremycin B's structure relied on a systematic workflow encompassing
isolation, purification, and spectroscopic analysis.

Fermentation and Isolation

e Producing Strain:Streptomyces sp. Tu 4128.

o Fermentation: The strain was cultivated in a nutrient-rich complex medium. The production of
Bagremycin B commenced in the later stages of fermentation, typically after 10 days of
incubation.

o Extraction: The culture filtrate was extracted with ethyl acetate. The mycelium was extracted
with methanol, followed by a subsequent re-extraction into ethyl acetate.

 Purification: The crude extracts were combined, concentrated, and subjected to column
chromatography on Sephadex LH-20. Final purification was achieved by preparative
reversed-phase High-Performance Liquid Chromatography (HPLC) using a Nucleosil-100 C-
18 column with a gradient elution.

Spectroscopic Analysis

¢ NMR Spectroscopy: *H, 13C, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear
Multiple Bond Correlation) spectra were recorded on a high-field NMR spectrometer.
Samples were dissolved in deuterated chloroform (CDCIs). Chemical shifts (8) are reported
in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

o Mass Spectrometry: High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-
MS) was used to determine the exact mass and deduce the molecular formula of the
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compound.

Structure Elucidation Workflow and Key
Correlations

The following diagrams illustrate the logical process and key spectroscopic correlations that
were instrumental in assembling the structure of Bagremycin B.
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Fig. 1: Overall workflow for the structure elucidation of Bagremycin B.
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Fig. 2: Key 2D NMR correlations for Bagremycin B structure assembly.

Interpretation of Spectroscopic Data:

The molecular formula of Bagremycin B was established as C17H1sNOa4 by HR-ESI-MS. The
'H and 3C NMR data indicated the presence of two aromatic rings, a vinyl group, and an N-
acetyl group.

 Vinylphenyl Moiety: The characteristic signals for a vinyl group (6H 6.74, 5.79, and 5.30) and
a para-substituted aromatic ring (dH 7.46 and 7.18) were readily identified. COSY
correlations confirmed the coupling between the a and 3 protons of the vinyl group, and their
connection to the aromatic ring was established through HMBC correlations from H-a to C-1"
and C-2"/6".

o 3-Acetamido-4-hydroxybenzoate Moiety: The remaining aromatic signals at 6H 8.32, 7.65,
and 7.05 suggested a 1,2,4-trisubstituted benzene ring. The N-acetyl group was identified by
the singlet at dH 2.23 (CHs) and the broad singlet at dH 8.01 (NH), with HMBC correlation
from the methyl protons to the amide carbonyl carbon. The position of the N-acetyl group at
C-3" was confirmed by the HMBC correlation from the NH proton to C-3'.

o Ester Linkage: The connection between the two moieties via an ester linkage was confirmed
by the low-field chemical shift of the carbonyl carbon (dc 164.8) and key HMBC correlations
from the aromatic protons of both rings (H-2', H-6', and H-2"/6") to this carbonyl carbon.

This comprehensive analysis of the spectroscopic data unequivocally established the structure
of Bagremycin B as 4-vinylphenyl 3-acetamido-4-hydroxybenzoate.

 To cite this document: BenchChem. [Unraveling the Molecular Architecture of Bagremycin B:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1245628#chemical-structure-elucidation-of-
bagremycin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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